Cas no 200354-41-2 (Fmoc-D-Cys(Mbzl)-OH)

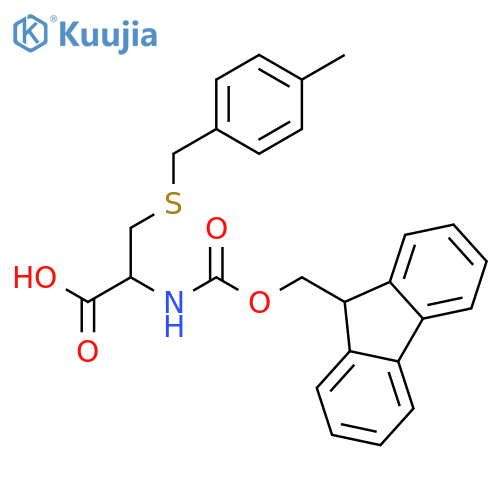

Fmoc-D-Cys(Mbzl)-OH structure

商品名:Fmoc-D-Cys(Mbzl)-OH

CAS番号:200354-41-2

MF:C26H25NO4S

メガワット:447.546005964279

MDL:MFCD00237013

CID:66579

PubChem ID:75487661

Fmoc-D-Cys(Mbzl)-OH 化学的及び物理的性質

名前と識別子

-

- Fmoc-S-4-methylbenzyl-D-cysteine

- Fmoc-D-Cys(Mbzl)-OH

- MFCD00237013

- AS-49025

- DTXSID301145111

- AKOS025404247

- Fmoc-D-Cys(4-MeBzl)-OH

- FMOC-CYS(4-MBZL)-OH

- FD21302

- 200354-41-2

- D-Cysteine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-S-[(4-methylphenyl)methyl]-

- (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)methylsulfanyl]propanoic acid

- S-200354-41-2

- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-[(4-methylphenyl)methyl]-D-cysteine

- J-012964

- (2S)-2-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}-3-{[(4-METHYLPHENYL)METHYL]SULFANYL}PROPANOIC ACID

- DB-326419

-

- MDL: MFCD00237013

- インチ: InChI=1S/C26H25NO4S/c1-17-10-12-18(13-11-17)15-32-16-24(25(28)29)27-26(30)31-14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m1/s1

- InChIKey: OQYBTXFHTQYWCZ-XMMPIXPASA-N

- ほほえんだ: C1(C2=C(C=CC=C2)C3=C1C=CC=C3)COC(N[C@H](CSCC=4C=CC(C)=CC4)C(O)=O)=O

計算された属性

- せいみつぶんしりょう: 447.15055

- どういたいしつりょう: 447.15

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 32

- 回転可能化学結合数: 10

- 複雑さ: 613

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 101A^2

- 疎水性パラメータ計算基準値(XlogP): 5.2

じっけんとくせい

- 密度みつど: 1.278

- ふってん: 671.7 °C at 760 mmHg

- フラッシュポイント: 360 °C

- PSA: 75.63

Fmoc-D-Cys(Mbzl)-OH 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1234373-5g |

D-Cysteine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-S-[(4-methylphenyl)methyl]- |

200354-41-2 | 98% (HPLC) | 5g |

$255 | 2024-06-07 | |

| eNovation Chemicals LLC | Y1234373-25g |

D-Cysteine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-S-[(4-methylphenyl)methyl]- |

200354-41-2 | 98% (HPLC) | 25g |

$940 | 2024-06-07 | |

| TRC | F657698-25mg |

Fmoc-D-Cys(Mbzl)-OH |

200354-41-2 | 25mg |

$ 50.00 | 2022-06-04 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-285829A-5 g |

Fmoc-S-4-methylbenzyl-D-cysteine, |

200354-41-2 | 5g |

¥4,663.00 | 2023-07-10 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-285829-1 g |

Fmoc-S-4-methylbenzyl-D-cysteine, |

200354-41-2 | 1g |

¥1,218.00 | 2023-07-10 | ||

| Chemenu | CM312123-10g |

Fmoc-D-Cys(4-MeBzl)-OH |

200354-41-2 | 95% | 10g |

$435 | 2021-06-09 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-285829A-5g |

Fmoc-S-4-methylbenzyl-D-cysteine, |

200354-41-2 | 5g |

¥4663.00 | 2023-09-05 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-285829-1g |

Fmoc-S-4-methylbenzyl-D-cysteine, |

200354-41-2 | 1g |

¥1218.00 | 2023-09-05 | ||

| 1PlusChem | 1P002D6L-5g |

D-Cysteine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-S-[(4-methylphenyl)methyl]- |

200354-41-2 | ≥ 98% (HPLC) | 5g |

$593.00 | 2023-12-19 | |

| abcr | AB446736-2.5g |

Fmoc-D-Cys(mBzl)-OH; . |

200354-41-2 | 2.5g |

€468.50 | 2025-02-16 |

Fmoc-D-Cys(Mbzl)-OH 関連文献

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

3. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

200354-41-2 (Fmoc-D-Cys(Mbzl)-OH) 関連製品

- 131766-22-8(Fmoc-d-cys(tbu)-oh)

- 252049-18-6(Fmoc-S-benzyl-D-cysteine)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:200354-41-2)Fmoc-D-Cys(Mbzl)-OH

清らかである:99%

はかる:5g

価格 ($):325.0